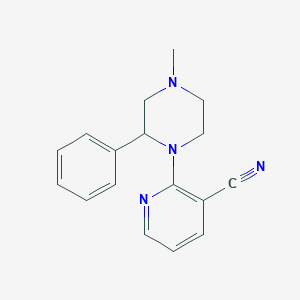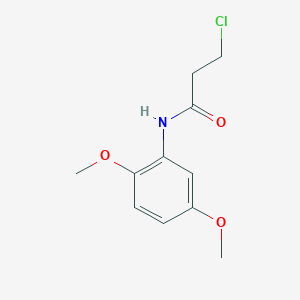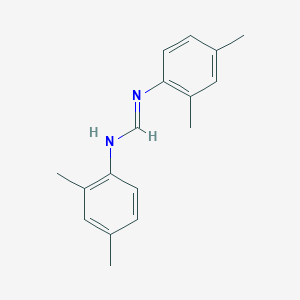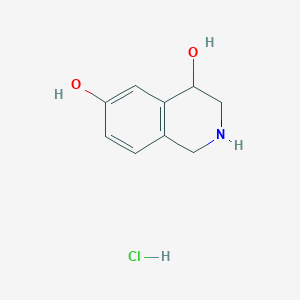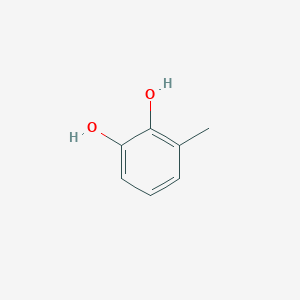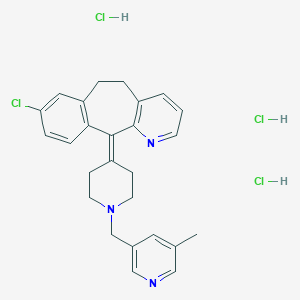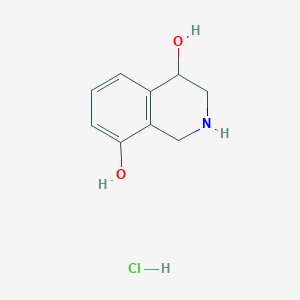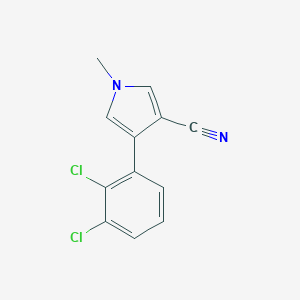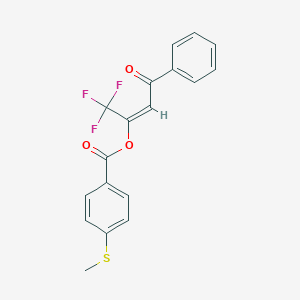
1-Benzoyl-2-(4-methylthio)benzoyloxyethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-2-(4-methylthio)benzoyloxyethene, also known as BMBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medical research. BMBE is a synthetic compound that belongs to the family of chalcones, which are known for their various biological activities.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are known to promote cancer cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been found to have various biochemical and physiological effects on the body. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various diseases. 1-Benzoyl-2-(4-methylthio)benzoyloxyethene has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Benzoyl-2-(4-methylthio)benzoyloxyethene in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer therapy. However, one of the limitations of using 1-Benzoyl-2-(4-methylthio)benzoyloxyethene in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-Benzoyl-2-(4-methylthio)benzoyloxyethene. One area of research could focus on improving the solubility of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene to make it more effective in vivo. Another area of research could focus on the development of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene analogs with improved biological activity and pharmacokinetic properties. Additionally, further studies could investigate the potential applications of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
In conclusion, 1-Benzoyl-2-(4-methylthio)benzoyloxyethene is a promising compound with various biological activities that have the potential to be used in drug development and medical research. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer therapy. Further research is needed to explore its full potential and improve its effectiveness in vivo.
Métodos De Síntesis
1-Benzoyl-2-(4-methylthio)benzoyloxyethene can be synthesized through the Claisen-Schmidt condensation reaction between 4-methylthiobenzaldehyde and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 1-Benzoyl-2-(4-methylthio)benzoyloxyethene as a yellow crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been widely studied for its potential applications in drug development and medical research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
149172-66-7 |
|---|---|
Nombre del producto |
1-Benzoyl-2-(4-methylthio)benzoyloxyethene |
Fórmula molecular |
C18H13F3O3S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] 4-methylsulfanylbenzoate |
InChI |
InChI=1S/C18H13F3O3S/c1-25-14-9-7-13(8-10-14)17(23)24-16(18(19,20)21)11-15(22)12-5-3-2-4-6-12/h2-11H,1H3/b16-11+ |
Clave InChI |
FYOXXDMISXLCKD-LFIBNONCSA-N |
SMILES isomérico |
CSC1=CC=C(C=C1)C(=O)O/C(=C/C(=O)C2=CC=CC=C2)/C(F)(F)F |
SMILES |
CSC1=CC=C(C=C1)C(=O)OC(=CC(=O)C2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
CSC1=CC=C(C=C1)C(=O)OC(=CC(=O)C2=CC=CC=C2)C(F)(F)F |
Sinónimos |
1-benzoyl-2-(4-methylthio)benzoyloxyethene BTME-1,2,2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



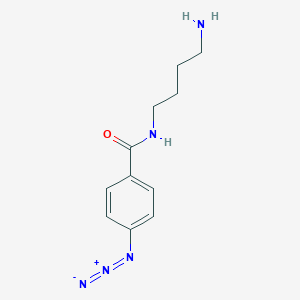
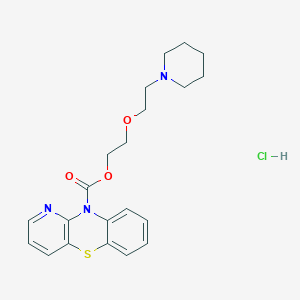
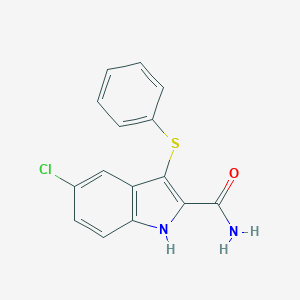
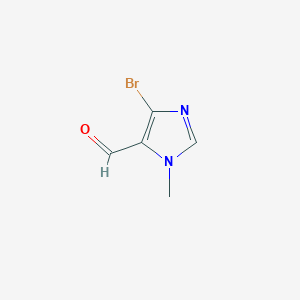
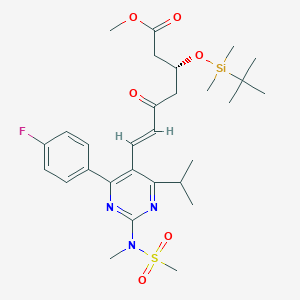
![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)
